

# Application Note: Quantification of Neburon Residues in Plant Tissues

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## Compound of Interest

Compound Name: Neburon

Cat. No.: B166421

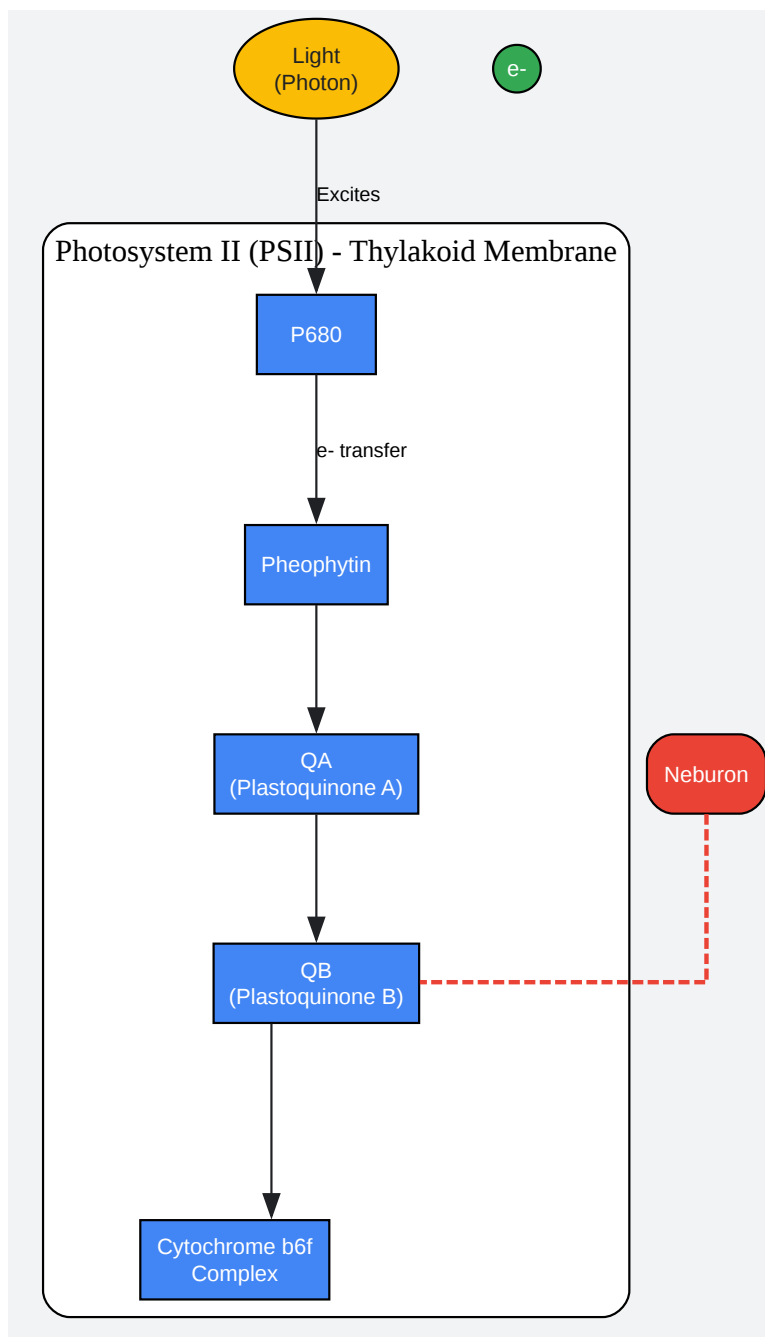
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## Abstract

This document provides a detailed methodology for the quantitative analysis of **Neburon** residues in various plant tissues. **Neburon** is a selective, systemic herbicide of the phenylurea class used for pre-emergence control of broadleaf weeds and grasses.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] Monitoring its residue levels in crops is crucial for ensuring food safety and compliance with regulatory limits. This application note is intended for researchers, analytical scientists, and professionals in the agrochemical and food safety industries. It outlines protocols for sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by quantification using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

## Principle: Mode of Action

**Neburon** is absorbed by the plant roots and translocated to the leaves, where it inhibits photosynthesis.[1] Specifically, it blocks the electron transport chain in Photosystem II (PSII) by competing for the binding site of plastoquinone (QB) on the D1 protein. This disruption halts ATP and NADPH production, leading to oxidative stress and eventual cell death.



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Caption: **Neburon** blocks the photosynthetic electron transport chain at Photosystem II.

## Analytical Methodologies

The determination of **Neburon** residues in complex plant matrices requires robust extraction, cleanup, and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[3]

## Sample Extraction and Cleanup: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly suitable for extracting pesticide residues from food matrices with high water content.<sup>[4][5]</sup>

Materials:

- Homogenizer/Blender
- 50 mL Polypropylene Centrifuge Tubes
- Centrifuge
- Vortex Mixer
- Acetonitrile (ACN), HPLC grade
- Magnesium Sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium Chloride ( $\text{NaCl}$ )
- Dispersive Solid-Phase Extraction (d-SPE) tubes containing Primary Secondary Amine (PSA) and  $\text{MgSO}_4$
- Syringe filters (0.22  $\mu\text{m}$ )

Protocol:

- Homogenization: Weigh 10-15 g of a representative plant tissue sample (e.g., leaves, fruit, root) into a blender. Homogenize until a uniform paste is achieved.
- Extraction: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.<sup>[4]</sup>
- Salting-Out: Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$ . Cap the tube tightly and vortex vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

- Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO<sub>4</sub> and 50 mg PSA. The PSA helps in removing interfering matrix components like organic acids and sugars.
- Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.
- Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

## Quantification by HPLC-UV

For routine analysis, HPLC with UV detection is a cost-effective and reliable method.<sup>[6]</sup><sup>[7]</sup>

Instrumentation & Conditions:

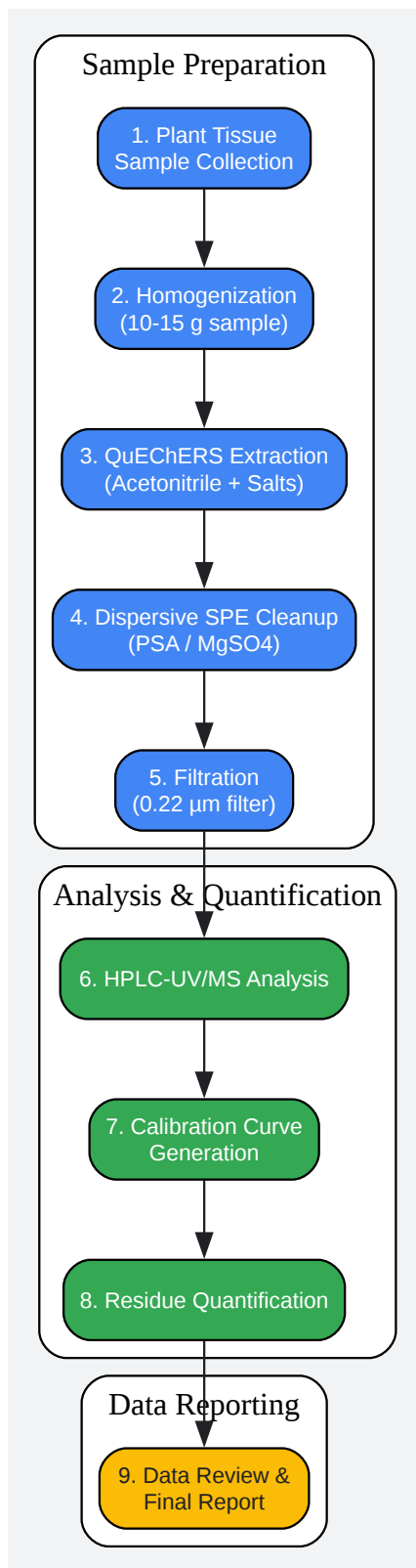
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).<sup>[7]</sup>
- Flow Rate: 1.0 mL/min.<sup>[7]</sup>
- Injection Volume: 20 µL.<sup>[7]</sup>
- Detection Wavelength: 244 nm (characteristic for phenylurea herbicides).<sup>[6]</sup>
- Column Temperature: 30 °C.

Quantification: Quantification is performed using an external standard calibration curve.

Prepare a series of **Neburon** standards in acetonitrile (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Plot the peak area against the concentration to generate a linear regression curve. The concentration of **Neburon** in the sample is determined by interpolating its peak area on this curve.

## Experimental Workflow and Data Presentation

The overall process from sample receipt to final data reporting follows a structured workflow to ensure accuracy and reproducibility.



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Caption: Workflow for **Neburon** residue analysis in plant tissues.

## Quantitative Data Summary

The following table summarizes hypothetical recovery and quantification data for **Neburon** in different plant matrices. This data is for illustrative purposes and actual results may vary depending on the specific matrix and experimental conditions. The Maximum Residue Limits (MRLs) are established by regulatory bodies.

Plant Matrix	Spiked Concentration (mg/kg)	Measured Concentration (mg/kg)	Recovery (%)	Limit of Quantification (LOQ) (mg/kg)	EU MRL (mg/kg)
Potato	0.10	0.092	92%	0.01	0.1
Carrot	0.10	0.088	88%	0.01	0.1
Pea	0.05	0.049	98%	0.01	0.05
Corn	0.05	0.045	90%	0.01	0.02*
Wheat Grain	0.10	0.095	95%	0.01	0.1
Spinach	0.50	0.465	93%	0.02	0.5

\*Note: MRL values can be subject to change and should be verified with current regulatory databases.

## Advanced Quantification: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices or for confirmation purposes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.<sup>[4][5][8]</sup>

Instrumentation & Conditions:

- LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
- Ionization Mode: ESI Positive.
- MRM Transitions: Specific precursor-to-product ion transitions for **Neburon** must be determined. For **Neburon** (Precursor m/z 275.07), characteristic product ions would be selected for quantification and confirmation.

## Conclusion

The methods detailed in this application note provide a robust framework for the quantification of **Neburon** residues in a variety of plant tissues. The QuEChERS extraction protocol offers an efficient and effective means of sample preparation.[4] Subsequent analysis by HPLC-UV provides reliable quantification for routine monitoring, while LC-MS/MS offers enhanced sensitivity and specificity for regulatory compliance and confirmatory analysis.[3][8] Adherence to these protocols will enable accurate assessment of **Neburon** residue levels, contributing to food safety and environmental monitoring efforts.

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